2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom, a pyridin-4-yl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the desired substituents. One common method involves the use of chlorinating agents to introduce the chlorine atom, followed by the introduction of the pyridin-4-yl group through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyridin-4-yl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(pyridin-4-yl)pyrimidine
Uniqueness
2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties
Properties
Molecular Formula |
C10H5ClF3N3 |
---|---|
Molecular Weight |
259.61 g/mol |
IUPAC Name |
2-chloro-4-pyridin-4-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-16-7(6-1-3-15-4-2-6)5-8(17-9)10(12,13)14/h1-5H |
InChI Key |
YXMGZHGZCRGQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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